molecular formula C10H12N2O B15169494 Piperidine, 2-(5-isoxazolylethynyl)- CAS No. 651314-33-9

Piperidine, 2-(5-isoxazolylethynyl)-

Katalognummer: B15169494
CAS-Nummer: 651314-33-9
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: TWVTZPUSEBIBAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 2-(5-isoxazolylethynyl)-: is a compound that features a piperidine ring substituted with a 5-isoxazolylethynyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The addition of the isoxazole ring enhances the compound’s potential for biological activity, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperidine and 5-isoxazole derivatives.

    Reaction Steps:

    Reaction Conditions:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors to improve efficiency, and employing advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different functional groups.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides of piperidine.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the isoxazole ring.

    Receptor Binding: May interact with various biological receptors, influencing signaling pathways.

Medicine

    Drug Development: Investigated for its potential as a pharmacologically active agent in treating various diseases.

    Antimicrobial Activity: Shows promise in inhibiting the growth of certain bacteria and fungi.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Wirkmechanismus

The mechanism of action of Piperidine, 2-(5-isoxazolylethynyl)- involves its interaction with molecular targets such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with active sites, while the piperidine ring provides structural stability. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A simpler structure without the isoxazole ring, used widely in pharmaceuticals.

    Isoxazole Derivatives: Compounds containing the isoxazole ring but lacking the piperidine moiety.

    Piperazine: Another nitrogen-containing heterocycle with different biological activities.

Uniqueness

Piperidine, 2-(5-isoxazolylethynyl)-: is unique due to the combination of the piperidine and isoxazole rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science.

Eigenschaften

CAS-Nummer

651314-33-9

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

5-(2-piperidin-2-ylethynyl)-1,2-oxazole

InChI

InChI=1S/C10H12N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h6,8-9,11H,1-3,7H2

InChI-Schlüssel

TWVTZPUSEBIBAM-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)C#CC2=CC=NO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.